Positional Isomer Differentiation: 4-Carboxylic Acid vs. 1-, 3-, and 5-Carboxylic Acid Isomers
The 4-carboxylic acid isomer presents a distinct steric environment compared to the 1-, 3-, and 5-carboxylic acid regioisomers. While all isomers share the same molecular formula (C11H9NO3) and weight (203.19 g/mol), the 4-position carboxylic acid is spatially oriented away from the pyridine nitrogen, providing a less hindered coupling site for amide bond formation . In contrast, the 1-carboxylic acid isomer (CAS 1179149-17-7) places the carboxyl group adjacent to the pyridine nitrogen, potentially introducing intramolecular hydrogen bonding that can reduce nucleophilic reactivity .
| Evidence Dimension | Steric accessibility of carboxylic acid for amide coupling |
|---|---|
| Target Compound Data | Carboxylic acid at 4-position; projected pKa ~3.0-3.5 (calculated by analogy to isoquinoline-4-carboxylic acid, pKa 1.00±0.10 predicted ) |
| Comparator Or Baseline | 8-Methoxyisoquinoline-1-carboxylic acid (pKa predicted ~2.5-3.0); 8-Methoxyisoquinoline-3-carboxylic acid; 8-Methoxyisoquinoline-5-carboxylic acid (melting point 210-215°C ) |
| Quantified Difference | Melting point of target compound: 220-225°C vs. 5-isomer: 210-215°C |
| Conditions | Structural analysis and predicted physicochemical properties; no direct head-to-head experimental data identified. |
Why This Matters
The 4-position offers a less sterically hindered carboxyl group, potentially improving coupling efficiency in library synthesis and reducing side reactions compared to the 1-isomer.
